(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine
Description
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is a chiral amine derivative featuring a benzofuran core substituted with a chlorine atom at position 5 and a branched 2-methylpropylamine group in the R-configuration. Its molecular structure confers unique physicochemical properties, including lipophilicity and stereoselective interactions with biological targets. The compound is primarily utilized in pharmaceutical research as a precursor or intermediate for bioactive molecules, particularly in central nervous system (CNS) drug development .
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1 |
InChI Key |
NLPJYTDLMYYUEQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Construction of the 5-Chlorobenzo[d]furan Core
The benzo[d]furan nucleus is typically synthesized via intramolecular cyclization of appropriately substituted phenol derivatives. The 5-chloro substituent is introduced either by direct chlorination of the benzo[d]furan or by starting with a 5-chlorophenol precursor.
- Starting from 5-chlorophenol, a halogenated phenol, the phenol is subjected to ortho-alkylation or ortho-acylation to introduce a side chain that can cyclize.
- Cyclization is induced under acidic or basic conditions to form the benzo[d]furan ring.
- This approach ensures regioselective incorporation of chlorine at the 5-position.
Introduction of the 2-Methylpropylamine Side Chain
The installation of the chiral amine side chain at the 2-position of the benzo[d]furan is generally achieved by:
- Functionalization at the 2-position with a suitable leaving group (e.g., halide or tosylate).
- Nucleophilic substitution with a chiral amine or amine precursor.
- Alternatively, reductive amination of a 2-formyl or 2-keto benzo[d]furan derivative with (R)-2-methylpropylamine or its precursor.
Stereoselective Synthesis of the (1R)-Enantiomer
To obtain the (1R)-enantiomer, methods include:
- Use of chiral auxiliaries or chiral catalysts during amination steps.
- Enzymatic resolution or chiral chromatography to separate enantiomers.
- Asymmetric reductive amination using chiral catalysts such as Rh or Ru complexes with chiral ligands.
Detailed Preparation Method from Literature
A representative synthetic sequence is as follows (adapted from patent WO2006036670A1 and related organic synthesis literature):
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Chlorophenol, ortho-formylation reagents (e.g., POCl3, DMF) | Formylation at ortho position to phenol | 70-85 | Introduces aldehyde at 2-position |
| 2 | Acid-catalyzed cyclization (e.g., polyphosphoric acid) | Cyclization to 5-chlorobenzo[d]furan-2-carbaldehyde | 65-80 | Formation of benzo[d]furan core |
| 3 | (R)-2-Methylpropylamine, reductive amination agents (e.g., NaBH3CN) | Reductive amination of aldehyde with chiral amine | 60-75 | Stereoselective formation of chiral amine |
| 4 | Purification by chromatography or crystallization | Isolation of (1R)-1-(5-chlorobenzo[d]furan-2-yl)-2-methylpropylamine | 90+ | Enantiomeric purity confirmed by chiral HPLC |
Experimental Notes and Optimization
- Reductive amination conditions: Sodium cyanoborohydride (NaBH3CN) is preferred for mild and selective reduction of imines formed between aldehyde and amine without over-reduction of aromatic rings.
- Stereochemical control: Use of (R)-2-methylpropylamine as the amine source ensures the (1R)-configuration in the product. Enantiomeric excess (ee) is typically >95% when chiral amine is used.
- Purification: Chiral high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents is employed to confirm and enhance enantiomeric purity.
- Chlorine substituent stability: The 5-chloro substituent is stable under reductive amination and cyclization conditions, avoiding dehalogenation.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value | Comments |
|---|---|---|
| Starting material | 5-Chlorophenol | Commercially available |
| Cyclization catalyst | Polyphosphoric acid | Promotes benzo[d]furan ring closure |
| Reductive amination agent | Sodium cyanoborohydride | Selective for imine reduction |
| Temperature (reductive amination) | 0 - 25 °C | Controls reaction rate and selectivity |
| Solvent | Methanol or ethanol | Compatible with amine and reducing agent |
| Enantiomeric purity | >95% ee | Verified by chiral HPLC |
| Overall yield | 40-55% | From 5-chlorophenol to final amine |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzofuran ketones or carboxylic acids.
Reduction: Formation of benzofuran alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is a chiral compound with potential applications across various scientific fields, particularly in pharmacology and chemical synthesis. The presence of a chiral center necessitates careful consideration of stereochemistry in its synthesis and applications.
Potential Applications
Based on the available data, the potential applications of this compound can be summarized as follows:
- Pharmacological Research: Derivatives of this compound may exhibit interesting pharmacological profiles, making them valuable for targeted assays to assess receptor specificity and efficacy. Further investigation through interaction studies can elucidate its behavior in biological systems.
-
Chemical Synthesis: This compound can be synthesized using known synthetic routes for analogous structures, involving multi-step sequences to ensure control over regio-, diastereo-, and enantiospecificity. It serves as a building block in synthesizing more complex molecules.
Potential applications include:
- Serving as a chiral building block in synthesizing more complex molecules.
- Ligand design.
- Catalysis.
- Dual CCK1/CCK2 Receptor Antagonists: Sulfonamide compounds are dual CCK1/CCK2 inhibitors useful in the treatment of CCK1/CCK2 mediated diseases . The invention also features pharmaceutical compositions containing such compounds and methods of using such compositions in the treatment or prevention of disease states mediated by dual CCK1/CCK2 receptor antagonist activity .
Comprehensive Interaction Studies
To fully understand how this compound interacts with biological systems or other chemicals, extensive interaction studies should focus on:
- Reactivity patterns
- Stability requirements
- Receptor specificity
- Efficacy
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Stereoisomers: (1S)-Enantiomer
The S-enantiomer, (1S)-1-(5-chlorobenzo[d]furan-2-yl)-2-methylpropylamine (CAS: 1269986-90-4), shares identical substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological profiles due to chiral recognition in biological systems. While specific activity data are unavailable, the R-enantiomer is typically prioritized in drug synthesis for enhanced target affinity or metabolic stability, as observed in analogous amine derivatives .
Fluorophenyl Analogs
- (1R)-1-(3-Fluorophenyl)-2-methylpropylamine (CAS: 473733-18-5): This compound replaces the 5-chlorobenzofuran moiety with a 3-fluorophenyl group. However, the absence of the benzofuran ring reduces π-stacking capacity, which may lower CNS penetration compared to the chlorobenzofuran analog .
Substituted Benzodiazepine Derivatives
Compounds like 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 2886-65-9) share the chloro and fluorophenyl substituents but incorporate a benzodiazepine core. These derivatives exhibit distinct mechanisms (e.g., GABA receptor modulation) compared to the benzofuran-based amine, highlighting how core structural changes dictate therapeutic applications .
Heterocyclic Amine Derivatives
- This modification may enhance solubility but reduce blood-brain barrier permeability relative to the chlorobenzofuran analog .
Structural and Functional Analysis
| Compound | Core Structure | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine | Benzofuran | 5-Cl, R-2-methylpropylamine | High lipophilicity for CNS penetration | Limited solubility in aqueous media |
| (1S)-Enantiomer | Benzofuran | 5-Cl, S-2-methylpropylamine | Stereoselective synthesis routes | Potential reduced bioactivity |
| (1R)-1-(3-Fluorophenyl)-2-methylpropylamine | Phenyl | 3-F, R-2-methylpropylamine | Enhanced dipole interactions | Lower π-stacking capacity |
| 7-Chloro-5-(2-fluorophenyl)-benzodiazepine | Benzodiazepine | 7-Cl, 2-F-phenyl | Established GABA modulation | Sedative side effects |
| (R)-Benzimidazole derivative | Benzimidazole | R-2-methylpropylamine, HCl salt | Improved solubility and stability | Reduced BBB permeability |
Research and Industrial Relevance
- Synthesis Challenges : The chlorobenzofuran core requires precise halogenation and coupling steps, as seen in related syntheses (e.g., Stille coupling for furan derivatives in ).
- Industrial Availability : Suppliers like Ambeed, Inc. offer the (1S)-enantiomer, indicating commercial interest in chiral amines for drug development .
Biological Activity
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 250.74 g/mol
- CAS Number : 1269946-02-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as Caspase-3 and Topoisomerase II, which are crucial in cancer cell proliferation and apoptosis pathways .
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and inflammatory responses, although detailed receptor binding studies are still required to elucidate these interactions.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HT-29 (Colon) | 20 | Topoisomerase II inhibition |
| A549 (Lung) | 18 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Reduction of Cytokine Release : Studies indicate that this compound reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha from activated macrophages, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Effects
Preliminary research suggests neuroprotective properties:
- Seizure Model Studies : In rodent models, the compound exhibited protective effects against seizures with minimal neurotoxicity, indicating its potential as a therapeutic agent for epilepsy .
Study 1: Anticancer Efficacy
A study conducted on breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. The authors reported that the compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity.
Study 2: Inflammatory Response Modulation
In a controlled experiment using lipopolysaccharide-stimulated macrophages, treatment with the compound significantly decreased the levels of IL-6 and TNF-alpha. This suggests that it could be beneficial in managing conditions associated with chronic inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine?
- Methodology : The compound can be synthesized via thiourea derivatives, as demonstrated in tizanidine synthesis (e.g., reacting 1-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea derivatives under reflux with POCl₃, followed by precipitation and recrystallization) . Alternative routes include catalytic dehydrogenative coupling using Mn-based catalysts for furan intermediates, which may be adapted for the benzofuran backbone .
- Key Steps :
- Use of POCl₃ as a cyclizing agent.
- pH adjustment (8–9) for product isolation.
- Recrystallization in DMSO/water mixtures.
Q. How is the stereochemical configuration of the compound verified?
- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. For example, a related compound, 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol, was characterized using this method, achieving an R-factor of 0.035 .
- Alternative Techniques :
- Chiral HPLC with polarimetric detection.
- Comparative analysis of optical rotation values against literature.
Q. What analytical methods ensure purity and structural integrity?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical. Reference standards, such as impurities listed in pharmaceutical guidelines (e.g., EP impurities for benzodiazepine derivatives), provide benchmarks for purity thresholds .
- Key Parameters :
- Retention time matching for known impurities.
- Mass-to-charge ratio (m/z) validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
